5-chloro-N-(furan-2-ylmethyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(furan-2-ylmethyl)thiophene-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a chlorine atom and a furan ring attached via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(furan-2-ylmethyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine source under reductive amination conditions.
Chlorination of Thiophene: Thiophene can be chlorinated using reagents such as thionyl chloride or sulfuryl chloride to introduce the chlorine atom at the desired position.
Coupling Reaction: The final step involves coupling the furan-2-ylmethylamine with the chlorinated thiophene-2-carboxylic acid or its derivative under amide bond formation conditions, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(furan-2-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(furan-2-ylmethyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of the furan and thiophene rings, which are known for their biological activity.
Materials Science: The compound can be used in the development of organic semiconductors and other electronic materials due to its heterocyclic structure.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-chloro-N-(furan-2-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The furan and thiophene rings can interact with biological macromolecules through π-π stacking and hydrogen bonding interactions. The carboxamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(furan-2-ylmethyl)thiophene-2-sulfonamide: This compound has a sulfonamide group instead of a carboxamide group and exhibits different chemical properties and biological activities.
Furan-2-carboxamide derivatives: These compounds share the furan ring and carboxamide linkage but lack the thiophene ring, leading to different reactivity and applications.
Uniqueness
5-chloro-N-(furan-2-ylmethyl)thiophene-2-carboxamide is unique due to the combination of the furan and thiophene rings, which impart distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-chloro-N-(furan-2-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c11-9-4-3-8(15-9)10(13)12-6-7-2-1-5-14-7/h1-5H,6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNXZGFSUGADPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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